molecular formula C14H11N5O2 B4571595 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B4571595
M. Wt: 281.27 g/mol
InChI Key: VEMYLQNGAJUUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide is a useful research compound. Its molecular formula is C14H11N5O2 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-4-pyridinylacetamide is 281.09127461 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Bioactive Heterocyclic Compounds

Research has shown that heterocyclic compounds, including those derived from benzotriazinyl and pyridinyl acetamide frameworks, are crucial in the design of bioactive molecules. These structures serve as core skeletons for developing a wide range of therapeutic agents, demonstrating significant biological activities such as anti-inflammatory, antibacterial, and antitumor effects. For instance, studies on the synthesis of various acetamide derivatives and substituted pyridine derivatives have yielded novel compounds with good yield, highlighting the importance of these heterocyclic systems in pharmaceutical development (Amardeep, 2013).

Antitumor Potential

The antitumor mechanism of benzotriazine 1,4-dioxide derivatives, closely related to the chemical structure of interest, has been a subject of investigation. These compounds produce oxidizing radicals following their one-electron reduction, which is crucial in their action as anticancer drugs. The study on these mechanisms helps in understanding how these compounds can be optimized for better efficacy against cancer cells, providing a basis for the development of new antitumor agents (Anderson et al., 2003).

Development of Potassium Channel Activators

The synthesis and biological evaluation of heterocyclic compounds have also led to the discovery of new potassium channel activators with potential antihypertensive activity. These findings underline the therapeutic potential of heterocyclic compounds derived from benzotriazinyl and pyridinyl acetamide frameworks in treating cardiovascular diseases. The exploration of diverse substituents and heterocyclic systems has been instrumental in identifying compounds with significant pharmacological profiles (Bergmann & Gericke, 1990).

Insights into Molecular Structures and Reactivity

Research has not only focused on the synthesis and biological activities of these compounds but also on understanding their molecular structures and reactivity. This fundamental knowledge is crucial for designing molecules with desired properties and for predicting their behavior in biological systems. The study of oxo-hydroxy tautomerism in heterocyclic compounds, for example, provides valuable insights into the influence of molecular structure on the stability and reactivity of potential pharmacological agents (Gerega et al., 2007).

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-13(16-10-5-7-15-8-6-10)9-19-14(21)11-3-1-2-4-12(11)17-18-19/h1-8H,9H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMYLQNGAJUUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide
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2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide
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2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide
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2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide
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2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide
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2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.